molecular formula C20H21ClN6OS B10926585 (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

Katalognummer: B10926585
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: YAWPEYNPASNSQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of pyrazole and thiazolidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediates, followed by the formation of the thiazolidinone ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of pyrazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C20H21ClN6OS

Molekulargewicht

428.9 g/mol

IUPAC-Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21ClN6OS/c1-3-27-14(2)16(8-23-27)11-26-19(28)13-29-20(26)24-18-9-22-25(12-18)10-15-4-6-17(21)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3

InChI-Schlüssel

YAWPEYNPASNSQH-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=N1)CN2C(=O)CSC2=NC3=CN(N=C3)CC4=CC=C(C=C4)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.